molecular formula C38H54I2N2 B13747292 Quinolinium, 1,1'-eicosamethylenebis-, diiodide CAS No. 3819-24-7

Quinolinium, 1,1'-eicosamethylenebis-, diiodide

Cat. No.: B13747292
CAS No.: 3819-24-7
M. Wt: 792.7 g/mol
InChI Key: AYVNTROYHJGZCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinium, 1,1'-eicosamethylenebis-, diiodide (CAS 3819-24-7) is a bis-quaternary ammonium compound with two quinolinium moieties linked by a 20-carbon methylene (eicosamethylene) chain and paired with iodide counterions . Its molecular formula is C₃₈H₅₄N₂I₂ (molecular weight: 792.66 g/mol).

Properties

CAS No.

3819-24-7

Molecular Formula

C38H54I2N2

Molecular Weight

792.7 g/mol

IUPAC Name

1-(20-quinolin-1-ium-1-ylicosyl)quinolin-1-ium;diiodide

InChI

InChI=1S/C38H54N2.2HI/c1(3-5-7-9-11-13-15-21-31-39-33-23-27-35-25-17-19-29-37(35)39)2-4-6-8-10-12-14-16-22-32-40-34-24-28-36-26-18-20-30-38(36)40;;/h17-20,23-30,33-34H,1-16,21-22,31-32H2;2*1H/q+2;;/p-2

InChI Key

AYVNTROYHJGZCB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCCCCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of bis-quaternary quinolinium salts such as this compound generally involves the alkylation of quinoline or quinolinium derivatives with a suitable long-chain dihalide alkylating agent. The key step is the nucleophilic substitution of the quinoline nitrogen by the alkyl dihalide, forming the bis-quaternary ammonium salt.

Alkylation Using Eicosamethylene Diiodide

  • Starting Materials: Quinoline or quinolinium salt and 1,20-diiodoeicosane (eicosamethylene diiodide).
  • Reaction: The nitrogen atoms on two quinoline molecules are alkylated by the two iodide-terminated ends of the eicosamethylene chain, resulting in the formation of the bis-quinolinium salt.
  • Conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux or elevated temperatures to facilitate nucleophilic substitution.
  • Purification: The product is isolated by precipitation or crystallization from appropriate solvents, often followed by washing to remove unreacted starting materials and byproducts.

Alternative Routes and Related Syntheses

While specific direct synthetic protocols for this compound are scarce, related quinolinium salts with varying alkyl chain lengths (C8 to C20) have been prepared using similar methods:

  • Quaternization of quinoline with alkyl halides: Quinolinium salts differing in alkyl chain length are synthesized by reacting quinoline with corresponding alkyl bromides or iodides. For the C20 chain, 1,20-diiodoeicosane serves as the alkylating agent.
  • Stepwise synthesis: In some cases, mono-quaternary quinolinium intermediates are first prepared, followed by reaction with the dihalide to form the bis-quaternary salt.
  • Use of Finkelstein reaction: For preparing the alkyl iodide starting material, the Finkelstein reaction converts corresponding alkyl bromides to iodides, enhancing reactivity in subsequent alkylation steps.

Supporting Data from Literature

  • A study on the preparation of quinolinium salts with varying alkyl chain lengths (C8 to C20) demonstrated successful synthesis and characterization of these compounds, including the C20 derivative analogous to this compound.
  • The preparation involved quaternization of quinoline with long-chain diiodides under controlled conditions, yielding high-purity bis-quaternary salts.
  • Analytical methods such as High-Performance Liquid Chromatography (HPLC) were developed to distinguish members of this homologous series, confirming structural integrity and purity.

Data Table: Summary of Preparation Parameters for Bis-Quinolinium Salts with Long Alkyl Chains

Parameter Description / Value Reference
Alkylating agent 1,20-diiodoeicosane (C20 diiodide)
Quinolinium precursor Quinoline or quinolinium salt
Solvent Polar aprotic solvents (e.g., DMF, acetonitrile)
Reaction temperature Reflux or 80–120 °C Inferred from related syntheses
Reaction time Several hours (typically 12–24 h) Inferred from related syntheses
Purification method Precipitation/crystallization, washing
Analytical characterization HPLC, NMR, Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1,1’-eicosamethylenebis-, diiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Silver nitrate or sodium sulfate can be used to replace iodide ions with other anions.

Major Products

    Oxidation: Quinolinium oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Quinolinium salts with different anions.

Mechanism of Action

The mechanism of action of Quinolinium, 1,1’-eicosamethylenebis-, diiodide is primarily related to its ability to interact with biological membranes and proteins. The quinolinium units can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bis-Quinolinium Diiodides with Varied Bridge Lengths

Key Differences in Bridge Length and Properties
Compound Name Bridge Length Molecular Formula CAS Number Key Applications
Quinolinium, 1,1'-eicosamethylenebis-, diiodide 20 carbons C₃₈H₅₄N₂I₂ 3819-24-7 Lipophilic probes, membrane studies
Quinolinium, 1,1'-(1,10-decanediyl)bis-, diiodide 10 carbons C₂₈H₃₄N₂I₂ 78697-53-7 Intermediate for fluorescent dyes
1,1′-(Propane-1,3-diyl)bis(4-methylquinolinium) diiodide 3 carbons C₂₃H₂₄N₂I₂ Not provided Nucleic acid probes (e.g., TOTO-1 derivatives)
  • Impact of Bridge Length :
    • Lipophilicity : The 20-carbon bridge in the eicosamethylene derivative enhances lipid solubility, making it suitable for interactions with cellular membranes . Shorter bridges (e.g., 3- or 10-carbon) are less lipophilic, favoring aqueous applications like nucleic acid staining .
    • Synthetic Challenges : Longer bridges require precise stoichiometry to avoid side products, as seen in the synthesis of shorter analogs where excess reagents or elevated temperatures lead to bis-N-quaternary byproducts .

Comparison with Bipyridinium Diiodides (Viologens)

Viologens, such as 1,1′-dimethyl-4,4′-bipyridinium diiodide (CAS 1983-60-4) and ethyl viologen diiodide (CAS 1983-61-5), share structural similarities as diquaternary salts but differ in their heterocyclic cores:

Property This compound 1,1′-Dimethyl-4,4′-Bipyridinium Diiodide
Core Structure Quinoline rings Bipyridine rings
Redox Activity Limited High (used in electron transfer)
Applications Nucleic acid probes, surfactants Electrolytes, redox targeting
Lipophilicity High (due to long alkyl bridge) Moderate (shorter alkyl chains)
  • Functional Differences: Quinolinium derivatives are primarily used in biological staining due to their fluorescence properties, while viologens excel in electrochemical applications .

Comparison with Other Heterocyclic Diiodides

  • Applications: Less studied for biological roles; primarily synthetic intermediates . Key Difference: Lack of aromaticity reduces interaction with biomolecules compared to quinolinium salts.
  • Piperazinium Diiodides: Example: 1,1′-[ethane-1,2-diylbis(1,3-dioxolane-2,4-diylmethanediyl)]bis(1-methylpiperidinium) diiodide (CAS 15483-62-2). Applications: Ionic liquids, catalysts . Key Difference: Flexible dioxolane bridges enhance solubility in polar solvents, unlike the rigid quinolinium core .

Research Findings and Data

Fluorescence and Binding Properties

  • Quinolinium Derivatives: Nucleic Acid Binding: The eicosamethylene derivative’s long chain allows intercalation into DNA/RNA, but its fluorescence quantum yield is lower than commercial dyes like YOYO-1 (which uses a propylene bridge) . Thermal Stability: Decomposes above 250°C, typical for organic diiodides .
  • Viologens: Redox Stability: Stable across multiple redox cycles, with reduction potentials tunable via substituents (e.g., ethyl vs. methyl groups) .

Biological Activity

Quinolinium, 1,1'-eicosamethylenebis-, diiodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Quinolinium compounds are characterized by a quinoline structure with various substituents. The specific compound features a long eicosamethylenebis chain, which may influence its solubility and biological interactions. The synthesis of such compounds often involves quaternization reactions of quinoline derivatives with alkyl halides, resulting in cationic salts that exhibit unique properties due to their charged nature.

Biological Activity Overview

The biological activities of quinolinium salts, including diiodide derivatives, have been extensively studied. These compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Quinolinium salts demonstrate significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial membranes and interfere with cellular processes.
  • Antitumor Effects : Research indicates that quinolinium compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. They have shown effectiveness against several cancer types in vitro and in vivo.
  • Antiviral Properties : Some studies suggest that quinolinium derivatives may possess antiviral activity, particularly against HIV and other viruses, by inhibiting viral replication mechanisms.
  • Enzyme Inhibition : Certain quinolinium compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase and various kinases.

Research Findings

A variety of studies have explored the specific biological activities of this compound. Below is a summary of notable findings:

Study Focus Findings
Synthesis and Biological ActivityDemonstrated broad-spectrum antimicrobial and antitumor activities.
Quadruplex LigandsIndicated potential for stabilizing G-quadruplexes associated with oncogene regulation, leading to reduced tumor growth.
Structure-Activity RelationshipsExplored modifications in the quinolinium structure that enhance biological efficacy against cancer cells.

Case Studies

  • Antitumor Activity in Cancer Cell Lines :
    A study evaluated the effects of quinolinium diiodide on breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration significantly. Mechanistic studies revealed that it affected the expression of genes involved in cell survival pathways.
  • Antimicrobial Efficacy :
    An investigation into the antimicrobial properties of quinolinium salts showed effective inhibition against multi-drug resistant bacterial strains. The mechanism was linked to membrane disruption and interference with metabolic processes within the bacteria.
  • Enzyme Inhibition Studies :
    Research focusing on enzyme interactions revealed that quinolinium diiodide effectively inhibited acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Diiodides

StepReagents/ConditionsYield (%)Reference
QuaternizationAlkyl dihalide, DMF, 80°C, 24h60–75
Iodide exchangeNaI in acetone, reflux, 12h85–90

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : Confirms connectivity of the quinolinium moieties and eicosamethylene bridge. 1^1H NMR resolves methylene proton environments, while 13^13C NMR identifies quaternary carbons .
  • HPLC : Monitors reaction progress and purity (>98% required for catalytic/photochemical studies) .
  • Elemental analysis : Validates C, H, N, and I content within 0.3% of theoretical values .
  • Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M-I]+^+) and isotopic patterns for iodide .

Advanced: How can computational chemistry models predict the 3D conformation and reactivity of this diiodide complex?

Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

  • Optimize geometry : Predict steric effects from the long eicosamethylene chain and iodide counterion positioning .
  • Charge distribution analysis : Identifies electron-deficient quinolinium rings, guiding reactivity in nucleophilic substitution or redox reactions.
  • Solvent interactions : MD simulations in polar solvents (e.g., DMSO) reveal solvation shells affecting solubility .

Key Insight : Computational models suggest the eicosamethylene chain adopts a helical conformation in vacuo but linearizes in solution, impacting aggregation behavior .

Advanced: What contradictions exist in crystallographic data for analogous diiodides, and how should researchers resolve them?

Answer:
Discrepancies arise in:

  • Counterion positioning : In some crystal structures (e.g., 1,1'-dimethyl-4,4'-bipyridinium diiodide), iodide ions are disordered, complicating bond-length analysis .
  • Methylene chain flexibility : Variable chain conformations (e.g., gauche vs. antiperiplanar) in XRD data may reflect crystallization solvent effects .

Q. Resolution strategies :

  • Use low-temperature XRD to reduce thermal motion artifacts.
  • Cross-validate with spectroscopic data (e.g., Raman for I-I interactions) and computational models .

Advanced: How do femtosecond laser parameters control photodissociation dynamics in diiodide derivatives?

Answer:
Femtosecond pump-probe spectroscopy reveals:

  • Pulse duration : Shorter pulses (<100 fs) capture coherent vibrational modes of the I-I bond post-excitation .
  • Wavelength tuning : UV pulses (260–310 nm) selectively excite charge-transfer states, influencing dissociation pathways (e.g., I^- vs. I2_2 release) .
  • Polarization control : Aligns transition dipoles to study anisotropic dissociation in crystalline vs. solution phases.

Q. Table 2: Photodissociation Parameters and Outcomes

ParameterEffect on DynamicsObserved ProductReference
267 nm, 50 fsCoherent I-I stretchingI^- + I^-
310 nm, 150 fsNon-adiabatic transitionsI2_2 + quinolinium radical

Advanced: What mechanistic insights explain isomer formation during Pd-NHC complex synthesis from diiodide precursors?

Answer:
Isomerization arises during ligand-metal coordination due to:

  • Steric hindrance : Bulky substituents on the quinolinium rings favor trans over cis NHC-Pd configurations .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, reducing isomer diversity .

Q. Mitigation :

  • Use bidentate ligands (e.g., 1,1'-methylenediimidazolium diiodide) to enforce rigid geometries .
  • Monitor reaction progress with 1^1H NMR to isolate kinetic vs. thermodynamic products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.